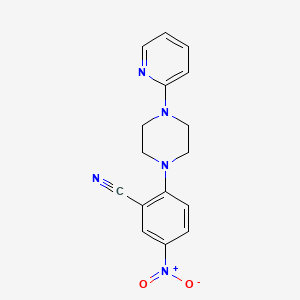

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile

Description

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile (CAS: 876536-95-7) is a nitrile-containing aromatic compound featuring a nitro group at the 5-position of the benzene ring and a pyridin-2-yl-substituted piperazine moiety at the 2-position. Its molecular formula is C₁₆H₁₅N₅O₂, with a molecular weight of 309.33 g/mol . Notably, its piperazine-pyridine hybrid structure may confer unique binding properties in biological systems, such as receptor modulation or enzyme inhibition.

Properties

IUPAC Name |

5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c17-12-13-11-14(21(22)23)4-5-15(13)19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZLAFDTNQFKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile involves several steps. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Electrophilic Substitution

The nitro group on the benzene ring can undergo further electrophilic substitution reactions. For example:

Where represents an electrophile such as an alkyl halide or acyl chloride.

Nucleophilic Substitution

The cyano group (-CN) can participate in nucleophilic substitution reactions under appropriate conditions:

Where is a nucleophile such as an amine or thiol.

-

Biological Activity and Applications

Research indicates that compounds similar to 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile exhibit various biological activities, including antimicrobial and antitumor properties. Studies have shown that modifications to the piperazine and pyridine components can enhance these activities.

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-Nitrobenzamide | Antimicrobial | |

| Pyridine-Piperazine Derivative | Antitumor | |

| Nitro-substituted Benzonitriles | Anti-inflammatory |

The chemical reactions of this compound involve complex pathways that can be tailored for specific applications in medicinal chemistry. Understanding these reactions not only aids in the synthesis of this compound but also enhances its potential therapeutic applications. Further research is warranted to explore its full biological potential and optimize its chemical properties for drug development.

-

References

Scientific Research Applications

Medicinal Chemistry

The compound is primarily noted for its role as a pharmacological agent. It has been studied for its potential as a selective antagonist for certain receptors, which can lead to the development of new therapies for various conditions.

- Targeting Receptors : Research indicates that 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile may act on histamine receptors, particularly the H3 receptor. Its structural characteristics allow it to modulate receptor activity, making it a candidate for treating disorders related to histamine dysregulation, such as allergies and sleep disorders .

Anticancer Research

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. The nitro group in its structure is believed to enhance its reactivity and ability to induce apoptosis in cancer cells.

Case Study: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound's interaction with specific cellular pathways may lead to cell cycle arrest and apoptosis, providing a basis for further development as an anticancer agent .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its interaction with neurotransmitter systems could provide insights into treating neurodegenerative diseases.

Potential Applications

- Anxiety Disorders : Given its receptor modulation capabilities, there is potential for developing treatments for anxiety-related disorders.

- Cognitive Enhancement : Research is ongoing into its effects on cognitive functions, particularly in models of cognitive decline .

Biochemical Research Tools

This compound is utilized in biochemical assays due to its specificity and potency.

Research Applications

| Application Area | Description |

|---|---|

| Proteomics | Used in studies assessing protein interactions and functions. |

| Cell Signaling | Investigates pathways influenced by histamine receptors. |

| Drug Development | Serves as a lead compound for synthesizing new therapeutic agents. |

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group and the piperazine ring play crucial roles in its binding affinity and activity. The compound can interact with proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile can be contextualized by comparing it to related benzonitrile and piperazine derivatives. Below is a detailed analysis:

Structural Analogues

Key Comparative Insights

- Receptor Binding : The pyridin-2-ylpiperazine moiety in the target compound may enhance affinity for serotonin or dopamine receptors compared to phenyl-piperazine derivatives (e.g., 5-nitro-2-(4-phenylpiperazin-1-yl)benzonitrile) due to the nitrogen heterocycle’s electronegativity .

- Lipophilicity : The trifluoromethyl group in 3-nitro-5-(trifluoromethyl)benzonitrile increases lipophilicity (logP ~2.5), whereas the pyridin-2-ylpiperazine group in the target compound likely reduces it, improving aqueous solubility .

- Synthetic Utility : Pyrimidin-2-yl-substituted analogues (e.g., ZX-AN004860) are favored in crystallographic studies due to their planar heterocycles, which facilitate stable crystal packing .

Research Findings

- Solid-State Behavior : Benzonitrile derivatives, including nitro-substituted variants, exhibit diverse solid-state dimerization pathways. For example, 2,4-dichlorobenzonitrile oxide forms 1,2,4-oxadiazoles under specific conditions, suggesting that nitro groups in the target compound could influence analogous reactivity .

- Biological Activity : Piperazine-pyridine hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s nitro group may act as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites .

Biological Activity

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile is a compound with significant potential in medicinal chemistry, particularly in the development of pharmacological agents. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula : C₁₆H₁₅N₅O₂

Molecular Weight : 309.33 g/mol

CAS Number : 876536-95-7

MDL Number : MFCD04599200

Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. The presence of the nitro group and the piperazine moiety enhances its binding affinity to target proteins, which can lead to modulation of cellular functions.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis via Bcl-2 inhibition |

| U251 (glioblastoma) | < 15 | Cell cycle arrest and apoptosis |

| WM793 (melanoma) | < 20 | Inhibition of proliferation |

The structure-activity relationship (SAR) studies suggest that modifications to the piperazine and pyridine rings can significantly enhance anticancer activity, with specific substitutions leading to increased potency against resistant cancer phenotypes .

Antiviral Activity

Recent findings indicate that this compound also possesses antiviral properties. It has been shown to inhibit the activity of host kinases AAK1 and GAK, which are crucial for viral replication in Dengue virus models. The compound demonstrated potent antiviral effects in human primary monocyte-derived dendritic cells (MDDCs), showcasing its potential as a broad-spectrum antiviral agent .

Antimicrobial Activity

In addition to its anticancer and antiviral activities, the compound has exhibited antimicrobial effects. It has been tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics. The presence of the nitro group is thought to enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis .

Case Studies

-

Anticancer Efficacy Study

- A study conducted on U251 glioblastoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

-

Antiviral Mechanism Investigation

- In research focusing on Dengue virus inhibition, this compound was shown to effectively block viral entry into host cells by targeting AAK1 and GAK kinases. This study highlights its potential as a therapeutic agent for viral infections.

- Antimicrobial Activity Assessment

Q & A

Basic: What synthetic strategies are recommended for synthesizing 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile, and how is purity validated?

Methodological Answer:

The synthesis typically involves sequential nitration and coupling reactions. For example:

Nitration : Introduce the nitro group to the benzonitrile scaffold under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Piperazine Coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the 4-pyridin-2-ylpiperazine moiety.

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol.

Purity Validation :

- HPLC : Use a C18 column with UV detection at 254 nm; target >98% purity.

- NMR : Confirm absence of residual solvents (e.g., benzene) and byproducts.

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS).

Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize diarylation byproducts. Similar nitrile derivatives (e.g., 5-nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile) have been synthesized via analogous routes .

Basic: Which spectroscopic techniques are optimal for characterizing the nitrile group in this compound?

Methodological Answer:

The nitrile group (-C≡N) can be analyzed using:

| Technique | Key Parameters | Strengths | Limitations |

|---|---|---|---|

| FTIR | Stretching vibration ~2220–2240 cm⁻¹ | Rapid, solvent-independent | Overlap with aromatic C-H bends |

| Raman | Polarizability changes in C≡N bond | Complementary to FTIR; minimal solvent interference | Requires high sample concentration |

| XPS | N 1s binding energy (~399–401 eV) | Surface-sensitive; quantifies electronic environment | Requires ultra-high vacuum |

Validation : Compare experimental data with computational vibrational spectra (DFT/B3LYP/6-311++G(d,p)) to resolve ambiguities. For example, benzonitrile’s C≡N stretching frequency shifts in protic solvents due to hydrogen bonding .

Advanced: How can computational methods predict adsorption behavior of this compound on catalytic surfaces?

Methodological Answer:

Density Functional Theory (DFT) :

- Model adsorption on Ag, Pd, or Fe-doped carbon surfaces using van der Waals-corrected functionals (e.g., DFT-D3).

- Calculate adsorption energy (E_ads) and charge transfer (Bader analysis).

Molecular Dynamics (MD) :

- Simulate solvent effects (e.g., benzonitrile/water interfaces) to study orientation and surface coverage.

Experimental Validation :

- Use surface-enhanced Raman spectroscopy (SERS) or temperature-programmed desorption (TPD) to correlate simulations with empirical data.

Case Study : Benzonitrile derivatives adsorb preferentially via the nitrile group on Ag surfaces, with E_ads ranging from -0.8 to -1.2 eV depending on surface defects .

Advanced: How can researchers resolve contradictions in reported photophysical data for aromatic nitriles?

Methodological Answer:

Contradictions often arise from solvent polarity, concentration effects, or instrumental calibration. A multi-technique approach is recommended:

Solvent Screening : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO).

Concentration-Dependent Studies : Avoid aggregation-induced quenching by testing dilutions (10⁻³ to 10⁻⁶ M).

Cross-Validation :

- Compare experimental results with time-dependent DFT (TD-DFT) calculations for electronic transitions.

- Use transient photoluminescence (TrPL) to quantify non-radiative decay rates, as demonstrated for TADF benzonitrile derivatives .

Example : Nitrile vibrational frequencies in water show blueshifts due to hydrogen bonding, which computational models must account for .

Advanced: What methodologies assess this compound’s potential as a TADF emitter?

Methodological Answer:

Photophysical Characterization :

- PLQY (Photoluminescence Quantum Yield) : Measure in doped films (e.g., 10 wt% in PMMA).

- TrPL : Resolve delayed fluorescence components using time-correlated single-photon counting (TCSPC).

Computational Analysis :

- Calculate singlet-triplet energy gap (ΔE_ST) via TD-DFT. Ideal TADF emitters require ΔE_ST < 0.3 eV.

Device Integration :

- Test in OLED architectures (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to evaluate electroluminescence efficiency.

Reference : Analogous compounds like 25ACA (bis-acridinylbenzonitrile) achieve PLQY >80% in optimized hosts .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent nitro group degradation.

- Light Sensitivity : Protect from UV exposure using amber glass vials.

- Moisture Control : Use desiccants (e.g., silica gel) in storage chambers.

- Solubility Considerations : Pre-dissolve in anhydrous DMSO or DMF for long-term stock solutions.

Safety Note : Follow guidelines for nitrile handling, including PPE (gloves, goggles) and fume hood use, as outlined in safety data sheets for related compounds .

Advanced: How does the nitro group influence intermolecular interactions in solid-state structures?

Methodological Answer:

X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking, nitro···aromatic interactions).

Hirshfeld Analysis : Quantify intermolecular contacts (e.g., nitro O···H-C interactions).

Thermal Analysis :

- DSC : Identify melting points and phase transitions.

- TGA : Assess thermal stability (decomposition >200°C typical for nitroaromatics).

Insight : Nitro groups enhance dipole-dipole interactions, potentially improving co-crystallization with electron-deficient partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.